- Preparation of azoles containing sulfone, European Patent Organization, , ,
Cas no 918644-73-2 (tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate)
918644-73-2 structure
Product Name:tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate
Numero CAS:918644-73-2
MF:C15H27NO3
MW:269.379784822464
MDL:MFCD12755293
CID:772227
PubChem ID:66701044
Update Time:2024-10-26
tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3-Azaspiro[5.5]undecane-3-carboxylic acid, 9-hydroxy-,1,1-dimethylethyl ester
- 9-HYDROXY-3-AZASPIRO[5.5]UNDECAN-3-CARBOXYLIC ACID TERT-BUTYL ESTER
- 9-Hydroxy-3-aza-spiro[5.5]undecane-3-carboxylic acid tert-butyl ester
- tert-Butyl 9-hydroxy-3-azaspiro[5.5]undecan-3-carboxylate
- tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate
- 1,1-Dimethylethyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate (ACI)
- 9-Hydroxy-3-azaspiro[5.5]undecane-3-carboxylic acid tert-butyl ester
- 3-BOC-9-HYDROXY-3-AZASPIRO[5.5]UNDECANE
- AS-36053
- EN300-223369
- SCHEMBL485056
- SY022806
- NAFAKXTXWZJGHD-UHFFFAOYSA-N
- AKOS016344465
- DB-299259
- 918644-73-2
- F2147-8672
- CS-0171763
- tert-Butyl 9-hydroxy-3-azaspiro [5.5]undecane-3-carboxylate
- SB13783
- tert-butyl9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate
- MFCD12755293
- DTXSID70735599
- 3-Azaspiro[5.5]undecane-3-carboxylic acid, 9-hydroxy-, 1,1-dimethylethyl ester
-
- MDL: MFCD12755293
- Inchi: 1S/C15H27NO3/c1-14(2,3)19-13(18)16-10-8-15(9-11-16)6-4-12(17)5-7-15/h12,17H,4-11H2,1-3H3
- Chiave InChI: NAFAKXTXWZJGHD-UHFFFAOYSA-N
- Sorrisi: O=C(N1CCC2(CCC(O)CC2)CC1)OC(C)(C)C
Proprietà calcolate
- Massa esatta: 269.19909372g/mol
- Massa monoisotopica: 269.19909372g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 19
- Conta legami ruotabili: 3
- Complessità: 317
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.3
- Superficie polare topologica: 49.8Ų
Proprietà sperimentali
- Colore/forma: White to Yellow Solid
- Densità: 1.1±0.1 g/cm3
- Punto di ebollizione: 383.2±42.0 °C at 760 mmHg
tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H302;H315;H319;H335
- Dichiarazione di avvertimento: P261;P280;P301+P312;P302+P352;P305+P351+P338
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Room temperature
tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B876393-1g |
3-BOC-9-HYDROXY-3-AZASPIRO[5.5]UNDECANE |
918644-73-2 | 97% | 1g |
¥3,354.00 | 2022-09-29 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0759-1g |
9-Hydroxy-3-aza-spiro[5.5]undecane-3-carboxylic acid tert-butyl ester |
918644-73-2 | 97% | 1g |
3375.21CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0759-5g |
9-Hydroxy-3-aza-spiro[5.5]undecane-3-carboxylic acid tert-butyl ester |
918644-73-2 | 97% | 5g |
13483.87CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0759-500mg |
9-Hydroxy-3-aza-spiro[5.5]undecane-3-carboxylic acid tert-butyl ester |
918644-73-2 | 97% | 500mg |
2111.63CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0759-250mg |
9-Hydroxy-3-aza-spiro[5.5]undecane-3-carboxylic acid tert-butyl ester |
918644-73-2 | 97% | 250mg |
1484.07CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0759-100mg |
9-Hydroxy-3-aza-spiro[5.5]undecane-3-carboxylic acid tert-butyl ester |
918644-73-2 | 97% | 100mg |
1161.82CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0759-50mg |
9-Hydroxy-3-aza-spiro[5.5]undecane-3-carboxylic acid tert-butyl ester |
918644-73-2 | 97% | 50mg |
992.21CNY | 2021-05-08 | |
| TRC | B663800-10mg |
3-Boc-9-Hydroxy-3-Azaspiro[5.5]Undecane |
918644-73-2 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B663800-50mg |
3-Boc-9-Hydroxy-3-Azaspiro[5.5]Undecane |
918644-73-2 | 50mg |
$ 160.00 | 2022-06-07 | ||
| TRC | B663800-100mg |
3-Boc-9-Hydroxy-3-Azaspiro[5.5]Undecane |
918644-73-2 | 100mg |
$ 250.00 | 2022-06-07 |
tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ; 5 °C; 1 h, rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ; rt → -5 °C; 1 h, rt
1.2 Reagents: Acetic acid
1.2 Reagents: Acetic acid
Riferimento
- Substituted spiro-amide compounds as bradykinin receptor 1 inhibitors and their preparation and use in the treatment of diseases, World Intellectual Property Organization, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ; -5 °C → rt; 1 h, rt
Riferimento
- Preparation of spirocyclic amides as bradykinin receptor modulators, World Intellectual Property Organization, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ; rt → -5 °C; 1 h, rt
1.2 Reagents: Acetic acid
1.2 Reagents: Acetic acid
Riferimento
- Preparation of pyrimidinylsulfonamides as b1 bradykinin receptor (b1r) inhibitors for the treatment of pain, World Intellectual Property Organization, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 0 °C; 1.5 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Riferimento
- Tetrahydroisoquinoline spiro compound as PRMT5 inhibitor, World Intellectual Property Organization, , ,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ; cooled; overnight, rt
1.2 Reagents: Sodium sulfate Solvents: Water ; rt
1.2 Reagents: Sodium sulfate Solvents: Water ; rt
Riferimento
- Protein inhibitor or degrading agent, pharmaceutical composition containing same and pharmaceutical use, World Intellectual Property Organization, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ; 0 °C; 12 h, 20 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 20 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 20 °C
Riferimento
- Preparation of heterobifunctional compounds as CDK2 degraders and uses thereof, World Intellectual Property Organization, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ; -10 °C; 12 h, 25 °C
1.2 Reagents: Water
1.2 Reagents: Water
Riferimento
- Preparation of benzothiazole derivatives as IRAK degraders and uses thereof, World Intellectual Property Organization, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Ethanol ; cooled; rt; 3 h, rt
1.2 Reagents: Water ; rt
1.3 Reagents: Ammonium chloride Solvents: Water ; pH 7, rt
1.2 Reagents: Water ; rt
1.3 Reagents: Ammonium chloride Solvents: Water ; pH 7, rt
Riferimento
- Preparation of 6-nitro-2,3-dihydroimidazo[2,1-b]oxazole derivatives as mycobacterium tuberculosis drugs, China, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Cerium trichloride Solvents: Methanol ; rt → -78 °C
1.2 Reagents: Sodium borohydride ; -78 °C; -78 °C → -20 °C; 30 min, -20 °C
1.3 Reagents: Water
1.2 Reagents: Sodium borohydride ; -78 °C; -78 °C → -20 °C; 30 min, -20 °C
1.3 Reagents: Water
Riferimento
- Preparation of novel 3-aza-spiro[5.5]undecane derivatives as monoamine neurotransmitter re-uptake inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ; -5 °C; 1 h, rt
1.2 Reagents: Acetic acid ; rt
1.3 Reagents: Water
1.2 Reagents: Acetic acid ; rt
1.3 Reagents: Water
Riferimento
- Substituted benzimidazoles, benzothiazoles and benzoxazoles as bradykinin 1 receptor inhibitors and their preparation and use in the treatment of diseases, World Intellectual Property Organization, , ,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ; -5 °C; 1 h, rt
Riferimento
- Preparation of spirocyclic indoles as bradykinin receptor modulators, World Intellectual Property Organization, , ,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ; rt → -5 °C; 1 h, rt
1.2 Reagents: Acetic acid
1.2 Reagents: Acetic acid
Riferimento
- Substituted pyrimidine and triazine compounds as bradykinin receptor 1 inhibitors useful in the treatment of pain and other disorders, United States, , ,
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ; -5 °C; 1 h, rt
Riferimento
- Preparation of disulfonamides as bradykinin receptor modulators, World Intellectual Property Organization, , ,
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 0 °C; 1.5 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
Riferimento
- Preparation of tetrahydroisoquinoline compounds for treatment of diseases mediated by PRMT5, World Intellectual Property Organization, , ,
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Methanol ; rt; 1 h, rt
Riferimento
- Pyrimidopyrazole compounds as fourth generation EGFR inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 0 °C; 20 min, 0 °C; 1 h, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 7
1.2 Reagents: Ammonium chloride Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 7
Riferimento
- Bruton's tyrosine kinase degrader containing fused-ring or spiro-ring, World Intellectual Property Organization, , ,
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 1 h, rt
Riferimento
- Spirocyclic compounds for treatment of Obesity and Diabetes, World Intellectual Property Organization, , ,
Metodo di produzione 19
Condizioni di reazione
Riferimento
- 3-aza-spiro[5.5]undecane derivatives and their use as monoamine neurotransmitter re-uptake inhibitors, United States, , ,
tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate Raw materials
tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate Preparation Products
tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:918644-73-2)tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate
Numero d'ordine:A905402
Stato delle scorte:in Stock
Quantità:1g/5g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 12:20
Prezzo ($):176.0/594.0
Email:sales@amadischem.com
tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate Letteratura correlata
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Fornitori consigliati
Amadis Chemical Company Limited
(CAS:918644-73-2)tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate
Purezza:99%/99%
Quantità:1g/5g
Prezzo ($):176.0/594.0